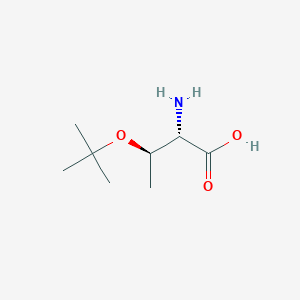

O-tert-Butyl-L-threonine

Overview

Description

O-tert-Butyl-L-threonine, also known as Fmoc-Thr(tBu)-OH, is commonly used as an amino acid building block in peptide synthesis . It is an important raw material for synthesizing polypeptides and proteins . It is often used as a carboxyl protecting group to participate in the reaction .

Synthesis Analysis

O-tert-Butyl-L-threonine tert-butyl ester is used in the synthesis of polypeptides and proteins . Amino acid tert-butyl ester, which is easily decomposed by acid, is often used as a carboxyl protecting group to participate in the reaction .Molecular Structure Analysis

The molecular formula of O-tert-Butyl-L-threonine is C8H17NO3 . Its molecular weight is 175.23 . The SMILES string representation is CC@@H©C)C@HC(O)=O .Chemical Reactions Analysis

O-tert-Butyl-L-threonine is used in solution phase peptide synthesis . It is used as a carboxyl protecting group in the synthesis of polypeptides and proteins .Physical And Chemical Properties Analysis

O-tert-Butyl-L-threonine is a solid substance . Its optical activity is [α]20/D -43±2°, c = 1% in H2O .Scientific Research Applications

Peptide Synthesis

“O-tert-Butyl-L-threonine” is commonly used as an amino acid building block in peptide synthesis. It is a protected form of threonine, which means it can be incorporated into peptides without reacting with other functional groups during the synthesis process .

Preparation of Chiral Polymer Nanoparticles

This compound may be used in the preparation of N-acryl-O-tert-butyl methyl ester-L-threonine, which can undergo miniemulsion polymerization to form chiral polymer nanoparticles. These nanoparticles have potential applications in enantioselective crystallization .

Synthesis of Analgesic Drugs

There is a potential application in the synthesis of Michael Adducts as key building blocks for potential analgesic drugs. This involves both in vitro and in vivo explorations, as well as in silico modeling .

Mechanism of Action

Target of Action

O-tert-Butyl-L-threonine, also known as H-Thr(tBu)-OH, is primarily used as an amino acid building block in peptide synthesis . It has been found to be a key component in the development of peptidyl aldehyde inhibitors of the SARS-CoV-2 main protease (MPro) .

Mode of Action

The compound interacts with its target, the SARS-CoV-2 main protease, by binding to the P3 site of the enzyme . This interaction is crucial for achieving high cellular and antiviral potency .

Biochemical Pathways

It is known that the compound plays a significant role in the inhibition of the sars-cov-2 main protease, which is essential for the replication of the virus .

Result of Action

The primary result of the action of O-tert-Butyl-L-threonine is the inhibition of the SARS-CoV-2 main protease . This leads to a decrease in viral replication, thereby contributing to the antiviral potency of the compound .

Future Directions

properties

IUPAC Name |

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426240 | |

| Record name | O-tert-Butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-tert-Butyl-L-threonine | |

CAS RN |

4378-13-6 | |

| Record name | O-(1,1-Dimethylethyl)-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

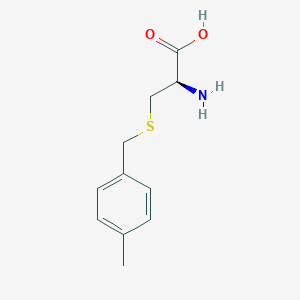

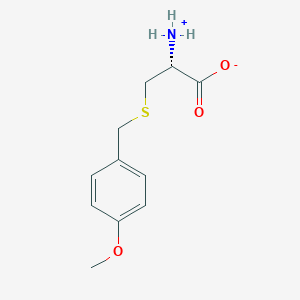

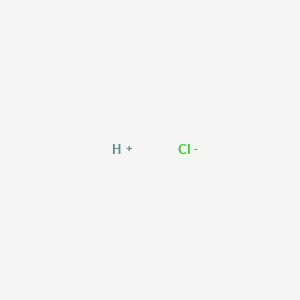

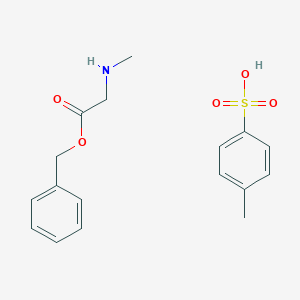

Feasible Synthetic Routes

Q & A

Q1: What makes O-tert-Butyl-L-threonine useful in peptide synthesis?

A1: The "tert-butyl" group in O-tert-Butyl-L-threonine acts as a protecting group for the hydroxyl (-OH) functionality of L-threonine. This protection is crucial during peptide synthesis as it prevents unwanted side reactions involving the hydroxyl group, allowing for controlled and specific peptide bond formation. [, ]

Q2: Are there any examples of O-tert-Butyl-L-threonine being used in complex peptide synthesis?

A2: Yes, researchers have successfully incorporated O-tert-Butyl-L-threonine into the synthesis of biologically relevant peptides. For instance, it was a key component in the synthesis of a protected fragment (A5-9) of human insulin. [] Another study utilized O-tert-Butyl-L-threonine in the synthesis of a nonapeptide sequence (93-101) found in Baker's yeast Iso-l-cytochrome c. []

Q3: How does the choice of solvent impact reactions involving O-tert-Butyl-L-threonine?

A3: Research shows that solvent choice can significantly influence the stereoselectivity of reactions involving O-tert-Butyl-L-threonine. For instance, in tryptophan-catalyzed Mannich reactions with hydroxyacetone, the use of O-tert-Butyl-L-threonine led to improved diastereoselectivity towards the anti-Mannich adduct compared to reactions using L-tryptophan alone. []

Q4: Can O-tert-Butyl-L-threonine self-assemble, and if so, what factors influence this process?

A4: Interestingly, O-tert-Butyl-L-threonine, when modified with a fluorenylmethoxycarbonyl (Fmoc) group (forming Fmoc-Thr(tBu)-OH or FTU), exhibits fascinating self-assembling properties. [] Depending on factors like concentration, temperature, and solvent, FTU can form unusual structures like fibrous dumbbells and broomstick-like morphologies, along with conventional spheres and rods. This self-assembly is driven by π-π stacking interactions between the Fmoc groups. []

Q5: Are there computational studies investigating the interactions of O-tert-Butyl-L-threonine derivatives?

A5: Yes, computational modeling studies have been conducted to understand the interactions between molecules like FTU. These studies revealed that FTU molecules can interact through head-to-head or head-to-tail configurations, and the probability of these configurations influences the final morphology of the self-assembled structures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)